molecular formula C24H28N2O3 B11010095 4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11010095
M. Wt: 392.5 g/mol
InChI Key: LIOVZMHAOAQCOM-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenyl group, an indole moiety, and a tetrahydropyran ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Indole Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Carboxamide Group: This step typically involves amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Formation of 4-(4-hydroxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide.

    Reduction: Formation of 4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-amine.

    Substitution: Formation of nitrated or halogenated derivatives of the indole moiety.

Scientific Research Applications

4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide
  • 4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxylic acid

Uniqueness

4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and indole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[2-(5-methylindol-1-yl)ethyl]oxane-4-carboxamide

InChI

InChI=1S/C24H28N2O3/c1-18-3-8-22-19(17-18)9-13-26(22)14-12-25-23(27)24(10-15-29-16-11-24)20-4-6-21(28-2)7-5-20/h3-9,13,17H,10-12,14-16H2,1-2H3,(H,25,27)

InChI Key

LIOVZMHAOAQCOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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